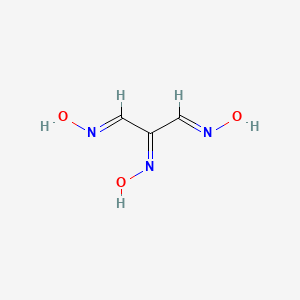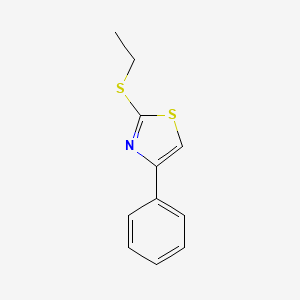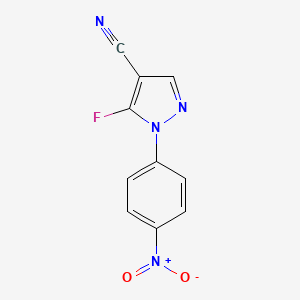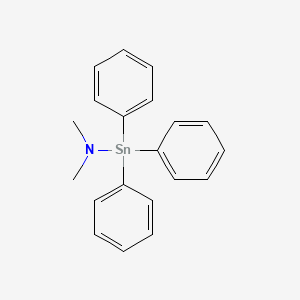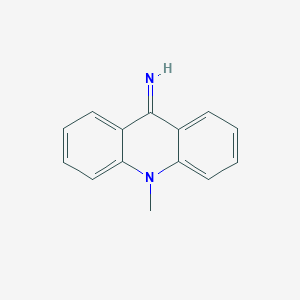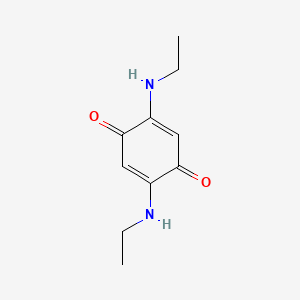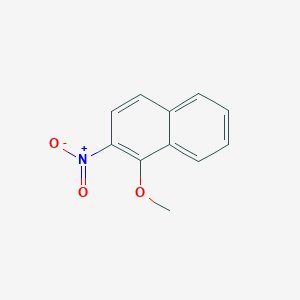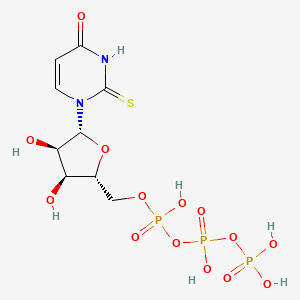
2-thioUTP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiouridine-5’-triphosphate, commonly known as 2-thioUTP, is a modified nucleotide analog. It is a sulfur-containing derivative of uridine triphosphate (UTP) where the oxygen atom at the 2-position of the uracil ring is replaced by a sulfur atom. This compound is known for its role as a potent and selective agonist at P2Y2 receptors, which are a type of purinergic receptor involved in various physiological processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-thiouridine-5’-triphosphate typically involves the protection of the uridine molecule followed by the introduction of the sulfur atom at the 2-position. One common method involves the use of thiourea as the sulfur source. The protected uridine is then subjected to phosphorylation to introduce the triphosphate group. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of 2-thiouridine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically stored in solution form at low temperatures to maintain stability .
化学反应分析
2-thiouridine-5’-triphosphate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The triphosphate group can be hydrolyzed to form diphosphate and monophosphate derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2-thiouridine-5’-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and as a probe in studying nucleotide interactions.
Biology: It serves as a tool to study the role of P2Y2 receptors in cellular signaling and physiological processes.
Medicine: It is used in the development of therapeutic agents targeting purinergic receptors, particularly in the treatment of inflammatory diseases and certain types of cancer.
Industry: It is employed in the production of modified RNA for various biotechnological applications, including mRNA vaccines and gene therapy .
作用机制
2-thiouridine-5’-triphosphate exerts its effects primarily through the activation of P2Y2 receptors. Upon binding to these receptors, it triggers a cascade of intracellular signaling pathways involving the activation of phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol. These molecules, in turn, increase intracellular calcium levels and activate protein kinase C, resulting in various cellular responses such as secretion, motility, and proliferation .
相似化合物的比较
2-thiouridine-5’-triphosphate is unique among nucleotide analogs due to the presence of the sulfur atom at the 2-position, which imparts distinct chemical and biological properties. Similar compounds include:
Uridine-5’-triphosphate (UTP): The parent compound without the sulfur modification.
2’-Fluoro-2’-deoxyuridine-5’-triphosphate (2’-F-dUTP): A fluorinated analog used in similar applications.
2’-Amino-2’-deoxyuridine-5’-triphosphate (2’-NH2-dUTP): An amino-modified analog with different reactivity and stability
These compounds share some functional similarities but differ in their specific interactions with biological targets and their stability under various conditions.
属性
分子式 |
C9H15N2O14P3S |
|---|---|
分子量 |
500.21 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O14P3S/c12-5-1-2-11(9(29)10-5)8-7(14)6(13)4(23-8)3-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,4,6-8,13-14H,3H2,(H,18,19)(H,20,21)(H,10,12,29)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 |
InChI 键 |
KHYOUGAATNYCAZ-XVFCMESISA-N |
手性 SMILES |
C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
规范 SMILES |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


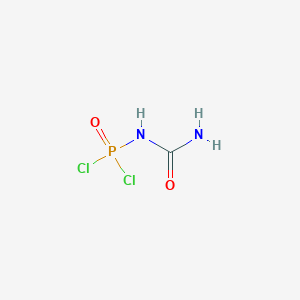
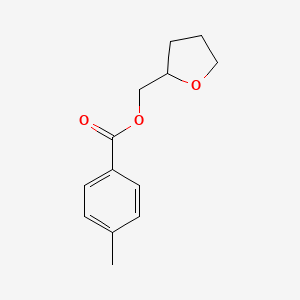
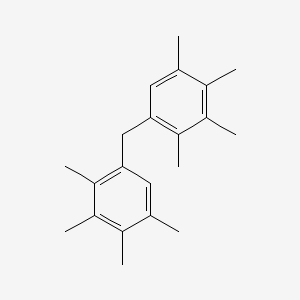
![3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide](/img/structure/B14750526.png)

![6-[(3-Fluorobenzyl)sulfanyl]-9-(2-methylpropyl)-9h-purin-2-amine](/img/structure/B14750532.png)
